2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties . In particular, derivatives of this compound have shown promising results in the carrageenan-induced paw edema test in rats, a common model for evaluating anti-inflammatory drugs . Two derivatives, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimi-din-4-one and its 3,4-bis(4-chlorophenyl) analog, were found to be particularly effective, showing activity comparable to that of indomethacin, a commonly used nonsteroidal anti-inflammatory drug .
Ulcerogenic Studies
In addition to their anti-inflammatory properties, these compounds have also been evaluated for their ulcerogenic effects . This is important because many anti-inflammatory drugs can cause stomach ulcers as a side effect. The aforementioned derivatives were found to have minimal ulcerogenic effects, making them potentially safer alternatives to current anti-inflammatory drugs .
Mechanism of Action
This compound acts as a SRC kinase inhibitor . It inhibits SRC activity at nanomolar concentrations, as shown by enzymatic assays . It functions as an antiproliferative and proapoptotic agent . It’s also noted that these inhibitors induced a G2/M arrest in Burkitt lymphoma cells through a possible new mechanism, whereby SRC inhibition hinders an AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to inhibition of CDK1 .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-10-7-27-17(22-10)23-14(25)8-26-16-13-6-21-24(15(13)19-9-20-16)12-4-2-3-11(18)5-12/h2-7,9H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJFRVBNAULMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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